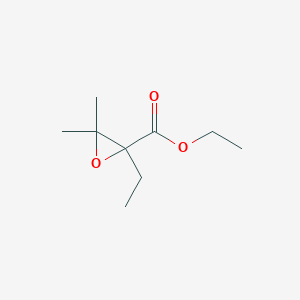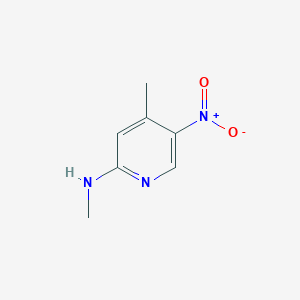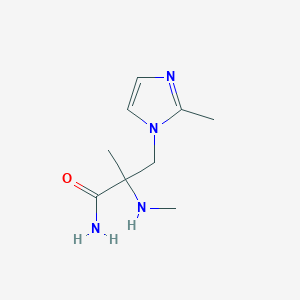
2-(4-Amino-1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is a compound that features an isoindoline-1,3-dione core structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. The presence of both amino and nitrile functional groups makes it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with glycine in the presence of triethylamine and toluene as a solvent . Another approach involves the use of 4-aminobenzoic acid and phthalic anhydride in glacial acetic acid, followed by refluxing the mixture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its interaction with γ-aminobutyric acid (GABA) receptors . The compound’s structure allows it to bind with high affinity to these receptors, modulating their activity and exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: Another compound with an isoindoline-1,3-dione core, used in the synthesis of GABA analogs.
N-isoindoline-1,3-diones: A class of compounds with similar core structures, used in various applications including pharmaceuticals and materials science.
Uniqueness
2-(4-Amino-1,3-dioxoisoindolin-2-yl)acetonitrile is unique due to the presence of both amino and nitrile functional groups, which provide versatility in chemical reactions and potential for diverse applications. Its ability to interact with biological targets, such as GABA receptors, further distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C10H7N3O2 |
|---|---|
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
2-(4-amino-1,3-dioxoisoindol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H7N3O2/c11-4-5-13-9(14)6-2-1-3-7(12)8(6)10(13)15/h1-3H,5,12H2 |
InChI-Schlüssel |
ODUZZDMEBSVVGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)N)C(=O)N(C2=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6,6-Dimethylspiro[2.5]octane-1-carboxylic acid](/img/structure/B13486416.png)




![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B13486447.png)
![6-Fluoro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13486450.png)
